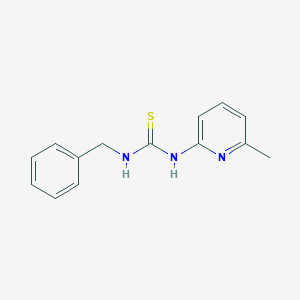![molecular formula C19H19N3O3S B292540 N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide](/img/structure/B292540.png)
N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide, also known as MPSA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MPSA belongs to the family of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce inflammation. N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective compounds. Additionally, the development of new synthetic methods for N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide could improve its accessibility and affordability for researchers.
Synthesis Methods
The synthesis of N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide involves a multi-step process that starts with the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 4-methylphenylhydrazine acetoacetate. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-mercaptobenzoic acid to yield N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide.
Scientific Research Applications
N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide has been shown to exhibit various therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-2,5-dioxopiperazin-1-yl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-14-7-9-15(10-8-14)21-11-19(25)22(12-18(21)24)20-17(23)13-26-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,20,23) |
InChI Key |
KORNTPDPSNHIMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(CC2=O)NC(=O)CSC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(CC2=O)NC(=O)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292458.png)

![ethyl 4-{[5-(2-amino-5-phenyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate](/img/structure/B292461.png)
![methyl 7-methyl-3-oxo-2-(2-thienylmethylene)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292462.png)
![Ethyl 4-(4-chlorophenyl)-3-oxo-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292463.png)
![Ethyl 4-benzyl-3-oxo-5-(2-oxopropylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292464.png)
![6-(4-chlorophenyl)-4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B292465.png)
![3-amino-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292467.png)
![2-(allylsulfanyl)-3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292470.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292476.png)
![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B292479.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B292480.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-cyclohexyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292481.png)
![({2-[(Cyanomethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile](/img/structure/B292482.png)